PTH-isoleucine

Description

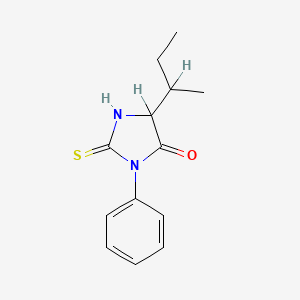

The exact mass of the compound 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRFWXLNHGJLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964899 | |

| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-94-4 | |

| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5066-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5066-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: The Genesis of PTH-Isoleucine via Edman Degradation

An In-Depth Technical Guide to the Chemical Structure and Analysis of PTH-Isoleucine

This guide provides a comprehensive technical overview of Phenylthiohydantoin (PTH)-Isoleucine, a critical derivative in protein chemistry. We will explore its formation through the Edman degradation, elucidate its chemical structure, detail robust analytical protocols for its identification, and discuss its significance in modern scientific research.

The existence and utility of this compound are intrinsically linked to the Edman degradation, a cornerstone method for determining the amino acid sequence of peptides and proteins.[1] Developed by Pehr Edman, this sequential process cleaves the N-terminal amino acid residue without hydrolyzing the rest of the peptide bonds.[2][3] The formation of this compound is the final, identifiable product of the first cycle of this degradation when isoleucine is the N-terminal residue.

The process is a masterful application of organic chemistry, proceeding in two primary stages under different pH conditions.[4]

-

Coupling Reaction (Alkaline Conditions): The peptide is treated with phenyl isothiocyanate (PITC), which selectively reacts with the uncharged alpha-amino group of the N-terminal isoleucine. This reaction, typically carried out at a pH of around 9.0, forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[1][2]

-

Cleavage and Conversion (Acidic Conditions): The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step cleaves the peptide bond between the first and second residues. The N-terminal residue is released as an unstable anilinothiazolinone (ATZ)-isoleucine derivative, leaving the remainder of the peptide intact for subsequent degradation cycles.[2][4] The unstable ATZ-isoleucine is then extracted and gently heated in an aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH)-isoleucine, which can be robustly identified.[2]

The entire workflow is elegantly designed to enable the sequential identification of amino acids from the N-terminus.

Caption: The Edman Degradation workflow for an N-terminal isoleucine residue.

Part 2: Elucidation of the Chemical Structure

This compound is a heterocyclic compound derived from the fusion of a phenyl group, a thiohydantoin ring, and the side chain of the amino acid isoleucine.[5] Its structure is the key to its unique chromatographic and spectroscopic properties, which allow for its unambiguous identification.

The core of the molecule is the 3-phenyl-2-thioxoimidazolidin-4-one ring system. The isoleucine side chain, a sec-butyl group, is attached at the 5-position of this ring. The presence of two chiral centers in the original isoleucine residue is maintained in the final PTH derivative, although the harsh conditions of the Edman degradation can sometimes lead to partial epimerization.

Physicochemical Properties of this compound

The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-(sec-butyl)-3-phenyl-2-thioxoimidazolidin-4-one | [6] |

| Synonyms | 5-sec-Butyl-3-phenyl-2-thiohydantoin | [5] |

| CAS Number | 5066-94-4 | [5][7] |

| Molecular Formula | C₁₃H₁₆N₂OS | [5][7] |

| Molecular Weight | 248.34 g/mol | [5][7] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 178 - 182 °C | [5] |

| PubChem CID | 3034584 | [5][6] |

Part 3: Analytical Characterization Protocols

The accurate identification of this compound from the complex mixture of reagents used in the Edman degradation is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application.[4]

A significant analytical challenge arises from the structural similarity between isoleucine and its isomer, leucine. This compound and PTH-leucine are diastereomers and can be difficult to separate chromatographically.[8][9] Achieving baseline separation requires a highly optimized and validated HPLC method.

Experimental Protocol: RP-HPLC for PTH-Amino Acid Identification

This protocol provides a robust method for the separation of PTH-amino acids, including the critical resolution of this compound and PTH-leucine.

1. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and a multi-wavelength UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase Preparation:

-

Mobile Phase A: 5% Tetrahydrofuran (THF) in an aqueous acetate buffer (e.g., 20 mM sodium acetate, pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Wash Solution: 50:50 Acetonitrile:Water.

-

All solvents must be HPLC grade. Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C (elevated temperature often improves resolution between Leu/Ile).

-

Detection Wavelength: 269 nm (characteristic absorbance of the PTH chromophore).

-

Injection Volume: 20 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 50 50 25.0 10 90 27.0 10 90 27.1 90 10 | 35.0 | 90 | 10 |

4. Sample Preparation and Analysis:

-

After the conversion step of the Edman cycle, the this compound sample is dried down completely.

-

Reconstitute the sample in a small, known volume (e.g., 50-100 µL) of the initial mobile phase conditions (90% A, 10% B).

-

Inject the sample onto the HPLC system.

-

Identify the this compound peak by comparing its retention time to that of a certified this compound standard run under the same conditions.

5. System Validation:

-

The protocol's trustworthiness is established by running a standard mixture of all 20 PTH-amino acids to confirm the retention times and resolution. Particular attention must be paid to the resolution factor between the PTH-leucine and this compound peaks, which should ideally be greater than 1.5.

Caption: The analytical workflow for the identification of this compound via RP-HPLC.

Complementary Analysis: Mass Spectrometry

For absolute confirmation, especially in cases of co-elution, Mass Spectrometry (MS) is an invaluable tool. Negative-ion mode MS can differentiate this compound from PTH-leucine based on their distinct fragmentation patterns. The [M-H]⁻ ion of this compound characteristically shows elimination of both methane and ethane, whereas PTH-leucine shows a major loss of propane.[10]

Part 4: Applications and Scientific Significance

The accurate identification of this compound is not merely an academic exercise; it is fundamental to numerous areas of research and development:

-

Protein Sequencing: It is a core component of N-terminal sequencing, which is used to verify the identity of recombinant proteins, characterize novel proteins, and analyze post-translational modifications.[5][11]

-

Pharmaceutical Development: For peptide-based drugs, confirming the exact amino acid sequence is a critical quality control step mandated by regulatory agencies. Any error in the sequence, such as an incorrect isoleucine placement, can drastically alter the drug's efficacy and safety.[5]

-

Proteomics and Systems Biology: Understanding protein structure and function begins with knowing the primary sequence. Edman degradation remains a vital complementary technique to mass spectrometry-based proteomics.[5]

References

-

Wikipedia. (2023). Edman degradation. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Edman Degradation in Protein Sequencing. Retrieved from [Link]

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]

-

Bowie, J. H., & Stringer, M. B. (1986). A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile. PubMed. Retrieved from [Link]

-

AK lectures. (2019). Edman Degradation. Retrieved from [Link]

-

van Eerd, J. P. (1976). Differentiation of the phenylthiohydantois of leucine and isoleucine by gas-liquid chromatography. Analytical Biochemistry, 71(2), 612-614. Retrieved from [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5066-94-4 | PTH-DL-isoleucine - AiFChem [aifchem.com]

- 7. scbt.com [scbt.com]

- 8. Differentiation of the phenylthiohydantois of leucine and isoleucine by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d.docksci.com [d.docksci.com]

- 10. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to PTH-Isoleucine Formation in Edman Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Edman degradation, a cornerstone of protein sequencing for over seven decades, provides a stepwise method for determining the N-terminal amino acid sequence of peptides and proteins. This guide offers a detailed exploration of the formation of the phenylthiohydantoin (PTH) derivative of isoleucine (Ile), a critical yet challenging amino acid to identify using this method. We will delve into the chemical mechanisms, potential pitfalls, and analytical strategies pertinent to PTH-isoleucine, with a particular focus on the implications of its unique β-branched side chain. This document serves as a comprehensive resource, synthesizing theoretical principles with practical, field-proven insights to empower researchers in achieving accurate and reliable sequencing results.

Introduction: The Enduring Relevance of Edman Degradation

Developed by Pehr Edman in 1950, the Edman degradation is a powerful chemical method for sequencing amino acids from the N-terminus of a peptide.[1][2][3] The process involves a cyclical series of reactions that label, cleave, and identify one amino acid at a time, leaving the remainder of the peptide chain intact for subsequent cycles.[1][2] Despite the rise of mass spectrometry-based proteomics, Edman degradation remains indispensable for applications requiring unambiguous N-terminal sequence confirmation, such as:

-

Quality control of recombinant proteins and biopharmaceuticals: Verifying the identity and integrity of the N-terminus.

-

Characterization of novel proteins: Providing direct sequence information without reliance on genomic databases.[4]

-

Identification of post-translational modifications at the N-terminus.

The reliability of Edman sequencing hinges on the efficiency and specificity of its underlying chemical reactions for all 20 common amino acids. However, certain residues, including the β-branched amino acid isoleucine, present unique challenges that necessitate a deeper understanding of the process.

The Chemical Pathway: From N-Terminal Isoleucine to this compound

The formation of this compound is a three-stage process: Coupling , Cleavage , and Conversion .[1] Each step is critical and can be influenced by the physicochemical properties of the amino acid side chain.

Stage 1: The Coupling Reaction

The first step involves the reaction of the free α-amino group of the N-terminal isoleucine with phenylisothiocyanate (PITC), also known as Edman's reagent.[1][5] This reaction is conducted under mildly alkaline conditions (pH 9-10) to ensure the amino group is in its uncharged, nucleophilic state.[2][6] The nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate group of PITC, forming a phenylthiocarbamoyl (PTC) derivative of the peptide (PTC-peptide).[2][7]

Causality Behind Experimental Choices: The alkaline environment is crucial. At a lower pH, the amino group would be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with PITC. The use of a volatile base like trimethylamine or N-methylpiperidine in automated sequencers allows for its easy removal before the subsequent acidic cleavage step.[8]

Stage 2: The Cleavage Reaction

Following the coupling, the PTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[3][9] This acidic environment facilitates the cleavage of the peptide bond between the first and second amino acid residues. The sulfur atom of the PTC group acts as a nucleophile, attacking the carbonyl carbon of the isoleucine residue. This intramolecular cyclization results in the formation of an unstable anilinothiazolinone (ATZ) derivative of isoleucine (ATZ-isoleucine) and a shortened peptide chain with a newly exposed N-terminus.[1][3]

Field-Proven Insight: The use of anhydrous TFA is critical to minimize acid-catalyzed hydrolysis of other peptide bonds within the chain, which would lead to an increase in background signals and ambiguity in the sequence analysis.[3][9]

Stage 3: The Conversion Reaction

The ATZ-isoleucine is unstable and not suitable for direct analysis.[10] It is selectively extracted from the remaining peptide and transferred to a separate reaction flask where it is treated with an aqueous acid (e.g., 25% TFA).[9] This step converts the ATZ-isoleucine into the more stable phenylthiohydantoin-isoleucine (this compound) through an acid-catalyzed rearrangement.[1][10] This stable PTH derivative is then ready for identification by chromatography.[1]

The entire Edman degradation cycle is visually summarized in the workflow diagram below.

The chemical transformation from the N-terminal amino acid to the final PTH derivative is detailed in the following diagram.

Challenges in this compound Identification

While the Edman degradation is a robust procedure, the identification of isoleucine is not without its complications. These challenges primarily arise from its structure and the presence of a similarly structured isomer, leucine.

Steric Hindrance and Incomplete Cleavage

Isoleucine is one of the β-branched amino acids, along with valine and threonine. Its bulky sec-butyl side chain, with a branch point at the β-carbon, can cause steric hindrance. This can potentially slow down the kinetics of both the coupling and, more significantly, the cleavage reactions. Incomplete cleavage of the PTC-isoleucine residue from the peptide backbone can lead to:

-

Lower repetitive yield: The amount of this compound detected in a given cycle will be lower than for other, less hindered amino acids.

-

Increased "lag" or "carryover": The un-cleaved isoleucine from cycle 'n' will be detected along with the correct amino acid in cycle 'n+1', complicating the interpretation of subsequent chromatograms.[2]

The Isomer Problem: Differentiating Isoleucine from Leucine

Isoleucine and leucine are isomers, both having the same chemical formula (C₆H₁₃NO₂) and, consequently, the same mass. This makes them indistinguishable by mass spectrometry alone without specialized fragmentation techniques.[4] In the context of Edman degradation, their PTH derivatives must be separated chromatographically.

This compound and PTH-leucine are both hydrophobic, but their subtle structural differences allow for their separation by reverse-phase high-performance liquid chromatography (RP-HPLC).[11] Typically, this compound elutes slightly earlier than PTH-leucine due to being marginally less hydrophobic. However, achieving baseline separation requires a highly optimized and well-maintained HPLC system. Poor chromatographic resolution can lead to co-elution and misidentification.

Experimental Protocol: Automated Edman Degradation

Modern protein sequencing is performed on automated sequencers, such as those from Applied Biosystems (now Thermo Fisher Scientific) or Shimadzu. The following is a generalized protocol representative of these systems.

Reagents and Solvents

| Reagent/Solvent | Code | Purpose |

| Phenylisothiocyanate (PITC) | R1 | Coupling reagent |

| Trimethylamine or N-Methylpiperidine | R2 | Coupling base |

| Trifluoroacetic Acid (TFA), Anhydrous | R3 | Cleavage acid |

| Acetonitrile | S4B | PTH-amino acid solvent |

| Ethyl Acetate | S2 | Wash solvent |

| n-Heptane | S1 | Wash solvent |

| 1-Chlorobutane | S3 | ATZ-amino acid extraction |

| 25% Aqueous TFA | R4 | Conversion acid |

Step-by-Step Methodology

-

Sample Preparation: The purified protein or peptide sample (typically 10-100 picomoles) is loaded onto a PVDF membrane or a glass fiber disk impregnated with Polybrene.[2][11]

-

Instrument Setup: The sequencer is primed with all necessary reagents and solvents. The appropriate sequencing cycle is selected. For hydrophobic N-termini like isoleucine, cycles with extended coupling or cleavage times may be considered.

-

Initiation of the Run: The automated run begins.

-

Cycle 'n' - Coupling: The sample is treated with PITC (R1) in the presence of the base (R2) at a controlled temperature (e.g., 47°C) to form the PTC-peptide. Excess reagents and by-products are removed by washing with ethyl acetate (S2) and n-heptane (S1).

-

Cycle 'n' - Cleavage: Anhydrous TFA (R3) is delivered to the reaction cartridge to cleave the PTC-isoleucine peptide bond, forming ATZ-isoleucine.

-

Extraction: The ATZ-isoleucine is extracted with 1-chlorobutane (S3) and transferred to the conversion flask. .

-

Conversion: The ATZ-isoleucine in the conversion flask is heated (e.g., 65°C) in the presence of 25% aqueous TFA (R4) to convert it to the stable this compound.

-

Injection & HPLC Analysis: The resulting this compound, dissolved in acetonitrile (S4B), is automatically injected into the on-line HPLC system for identification.

-

-

Repetitive Cycles: The shortened peptide remaining on the sample support is subjected to the next cycle (n+1) of coupling, cleavage, and conversion.

Data Analysis and Interpretation

PTH-Amino Acid Identification by HPLC

The PTH-amino acid from each cycle is identified by comparing its retention time on the RP-HPLC column to the retention times of a standard mixture of PTH-amino acids.[8][12]

| PTH-Amino Acid | Typical Elution Order | Relative Hydrophobicity |

| PTH-Aspartic Acid | Early | Low |

| PTH-Serine | Early | Low |

| PTH-Threonine | Early-Mid | Moderate |

| PTH-Glycine | Early-Mid | Moderate |

| PTH-Alanine | Mid | Moderate |

| This compound | Late | High |

| PTH-Leucine | Late | High |

| PTH-Phenylalanine | Late | High |

| PTH-Tryptophan | Late | High |

Note: This table provides a generalized elution order. The exact order and retention times will vary depending on the specific HPLC method (column, mobile phase, gradient, and temperature).

Chromatographic Separation of this compound and PTH-Leucine

A critical aspect of the data analysis is the clear separation of this compound and PTH-leucine. An example chromatogram from a standard mixture is shown below, illustrating the baseline separation required for accurate identification.

(A representative chromatogram image would be inserted here, showing distinct, well-resolved peaks for a standard mixture of PTH-amino acids, with clear labels for this compound and PTH-Leucine.)

Figure 1: Representative RP-HPLC Chromatogram of PTH-Amino Acid Standards. The chromatogram shows the separation of a standard mixture of PTH-amino acids. Note the baseline resolution between this compound (eluting earlier) and PTH-leucine (eluting later), which is essential for their unambiguous identification.

Troubleshooting and Self-Validating Systems

A robust Edman sequencing protocol should be a self-validating system. Consistent initial and repetitive yields, along with low carryover, are indicators of a successful run.

| Parameter | Typical Value | Indication |

| Initial Yield | 50-80% | Efficiency of the first cycle; indicates sample purity and accessibility of the N-terminus.[2] |

| Repetitive Yield | 90-99% | Cycle-to-cycle efficiency of the chemistry.[2][6] Lower values may indicate issues with reagents or the sample itself. |

| Lag/Carryover | <10% | Incomplete cleavage from the previous cycle. Higher values for isoleucine may point to steric hindrance issues. |

If low yields or high carryover are observed specifically at an isoleucine position, consider the following:

-

Reagent Quality: Ensure the TFA is fresh and completely anhydrous.

-

Instrument Maintenance: Check for leaks or blockages in the reagent and solvent delivery lines.

-

Sequencing Cycle: For peptides known to be difficult, using a modified cycle with a slightly longer or hotter cleavage step might improve the yield, but this must be balanced against the risk of non-specific peptide bond hydrolysis.

Conclusion

The formation of this compound is a fundamental step in Edman degradation that, while generally reliable, requires careful attention to detail. The potential for incomplete cleavage due to steric hindrance and the analytical challenge of separating it from its isomer, leucine, are the primary hurdles for researchers. By understanding the underlying chemical principles, employing optimized protocols on well-maintained automated sequencers, and critically evaluating the chromatographic data, scientists can confidently and accurately identify isoleucine residues. This in-depth knowledge ensures the continued utility of Edman degradation as a powerful tool in protein chemistry and drug development.

References

-

Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 761-768. [Link]

-

Biosynthesis Inc. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]

-

Crabb, J. W., et al. (2005). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. Journal of Biomolecular Techniques, 16(2), 137–148. [Link]

-

Grant, G. A., & Crankshaw, M. W. (2000). Identification of PTH-Amino Acids by HPLC. In B. J. Smith (Ed.), Protein Sequencing Protocols (pp. 247-265). Humana Press. [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Edman Degradation in Protein Sequencing. Retrieved from [Link]

-

Smith, J. B. (2001). Peptide sequencing by Edman degradation. eLS. [Link]

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]

-

Shimadzu. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 26.7: The Edman Degradation. Retrieved from [Link]

-

Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

-

LCGC International. (2009). Automated Peptide/Protein Sequencers. Retrieved from [Link]

-

Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]

- Grant, G. A. (1997). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press.

-

ELS. (2001). Peptide Sequencing by Edman Degradation. Retrieved from [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

-

Kluczyk, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 865–872. [Link]

-

Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(38), 34489–34498. [Link]

Sources

- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cib.csic.es [cib.csic.es]

- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 7. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. ehu.eus [ehu.eus]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Phenylthiohydantoin (PTH) Amino Acid Analysis

This guide provides a comprehensive exploration of the foundational principles of phenylthiohydantoin (PTH) amino acid analysis, the cornerstone of the Edman degradation technique for N-terminal protein sequencing. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemistry, instrumental workflows, and critical considerations that ensure accurate and reliable sequencing results.

Introduction: The Enduring Relevance of N-Terminal Sequencing

In an era dominated by mass spectrometry-based proteomics, the classical Edman degradation chemistry remains the gold standard for specific applications, particularly for the unambiguous determination of the N-terminal sequence of a purified protein or peptide.[1][2][3] This chemical method, developed by Pehr Edman, provides direct, residue-by-residue sequence data, which is invaluable for validating recombinant protein integrity, identifying protein processing sites, and characterizing newly discovered proteins where genomic data is absent.[2][4] The core of this technique is the generation and subsequent identification of stable phenylthiohydantoin (PTH) amino acid derivatives.

The Chemical Core: The Edman Degradation Cycle

The Edman degradation is a masterful, three-step cyclical process that sequentially removes the N-terminal amino acid residue without hydrolyzing the rest of the peptide bonds.[4][5][6] This elegant chemistry is the engine of the entire analysis.

Step 1: The Coupling Reaction

The process begins by reacting the peptide with phenylisothiocyanate (PITC), also known as Edman's reagent.[7][8]

-

Causality: This reaction is performed under mildly alkaline conditions (pH 9-10).[5][9] The basic environment ensures that the N-terminal α-amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group on PITC.[10][11]

-

Product: The result is the formation of a phenylthiocarbamoyl-peptide (PTC-peptide).[4][6]

Step 2: The Cleavage Reaction

The newly formed PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[6][9][12]

-

Causality: The anhydrous environment is critical. It allows the sulfur atom of the PTC group to perform a nucleophilic attack on the adjacent peptide carbonyl carbon, forming a five-membered ring.[8] This intramolecular cyclization is favored over random acid hydrolysis of other peptide bonds, thus preserving the integrity of the remaining polypeptide chain.[12][13]

-

Product: This step cleaves the first peptide bond, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative and the original peptide, now shortened by one amino acid.[13][14]

Step 3: The Conversion Step

The unstable ATZ-amino acid is physically separated from the shortened peptide via an organic solvent extraction (e.g., ethyl acetate).[5][10] It is then treated with aqueous acid to facilitate its rearrangement into a more stable final product.

-

Causality: The ATZ derivative is prone to degradation. The acidic conditions promote a rearrangement to the more stable, six-membered phenylthiohydantoin (PTH) ring structure.[5][13] This stability is essential for reliable downstream analysis.

-

Product: A stable PTH-amino acid derivative is formed, ready for identification.[15] The shortened peptide is returned to the start of the cycle for the next round of degradation.[13]

The cyclical nature of this process is its defining feature, allowing for the sequential determination of the amino acid sequence.[14]

Instrumentation and Automation: The Protein Sequenator

What was once a manual, labor-intensive process was automated by Edman and Begg in 1967, leading to the modern protein sequenator.[5][8][14] An automated sequenator is a self-contained system that integrates the chemical reactions with analytical hardware.[3][16]

-

Reaction Cartridge/Vessel: The protein or peptide sample is immobilized on a support, commonly a Polyvinylidene difluoride (PVDF) membrane, which is placed in a temperature-controlled reaction chamber.[14]

-

Reagent Delivery System: A series of valves and pumps deliver the precise volumes of reagents (PITC, TFA, solvents) and inert gases at programmed times for each step of the cycle.

-

Conversion Flask: After cleavage and extraction, the ATZ-amino acid is transferred to a separate, heated flask where the conversion to the PTH derivative occurs.

-

On-line HPLC System: A small aliquot of the converted PTH-amino acid is automatically injected into an integrated High-Performance Liquid Chromatography (HPLC) system for immediate analysis.[17][18]

The Final Step: HPLC Identification of PTH-Amino Acids

The identity of each cleaved amino acid is determined by the analysis of its PTH derivative. Reverse-phase HPLC (RP-HPLC) is the universal method for this task.[14][17][19]

-

Principle of Separation: A mixture of PTH-amino acids is injected onto a non-polar stationary phase (e.g., C18 column). A polar mobile phase, typically an acetonitrile/water gradient with an acidic modifier, is used for elution.[17][20] The different side chains of the amino acids confer slightly different hydrophobicities to their PTH derivatives, causing each to elute at a characteristic retention time.

-

Identification: Identification is achieved by comparing the retention time of the unknown peak from a sequencing cycle to the retention times of a known mixture of standard PTH-amino acids run under identical conditions.[17][18]

-

Challenges: Some PTH-amino acids can be difficult to resolve (e.g., leucine/isoleucine) or may be unstable and give rise to multiple peaks (e.g., serine, threonine).[20] This necessitates a highly optimized and well-calibrated HPLC system.

Protocol: The Self-Validating System of Sample Preparation

The axiom "garbage in, garbage out" is paramount in sequencing. The quality of the data is entirely dependent on the purity of the sample. An ideal sample has a single, unblocked N-terminus.

Experimental Protocol: Sample Purification by SDS-PAGE and PVDF Blotting

This protocol describes a robust method for preparing a protein sample for N-terminal sequencing, a self-validating system because it ensures purity and compatibility with the sequenator chemistry.

-

Protein Separation by SDS-PAGE:

-

Objective: To isolate the protein of interest from contaminants.

-

Procedure:

-

-

Electroblotting to PVDF Membrane:

-

Objective: To transfer the protein from the gel matrix to a solid support suitable for the sequenator's chemistry.

-

Procedure:

-

Equilibrate the gel, PVDF membrane, and filter papers in a transfer buffer (e.g., CAPS buffer, pH 11). Trustworthiness Note: Avoid Tris-glycine buffers, as glycine and Tris are primary amines that interfere directly with the Edman chemistry, creating significant background noise.[22]

-

Assemble the transfer stack and perform electroblotting according to manufacturer instructions. Ensure complete transfer.

-

-

-

Staining and Visualization:

-

Objective: To visualize the protein band of interest without introducing interfering chemicals.

-

Procedure:

-

Rinse the PVDF membrane thoroughly with high-purity water.

-

Stain the membrane with a 0.1% Coomassie Blue R-250 solution in 40% methanol/10% acetic acid for 1-5 minutes.[21]

-

Destain with 50% methanol until the protein band is clearly visible against a clean background.[21]

-

Rinse the membrane extensively with high-purity water to remove all residual stain and destain reagents.[21]

-

-

-

Excision and Storage:

-

Objective: To isolate the target protein for analysis.

-

Procedure:

-

Allow the membrane to air dry completely.

-

Using a clean scalpel, carefully excise the band of interest, minimizing the amount of blank membrane.

-

Place the excised band in a clean microcentrifuge tube. The sample is now ready for loading into the protein sequenator.

-

-

Data Presentation: Common Interferences

A self-validating protocol requires awareness of potential saboteurs. The following table summarizes common contaminants and their impact on PTH analysis.

| Contaminant/Issue | Source | Effect on Sequencing |

| Tris, Glycine | Electrophoresis/transfer buffers | High background in early cycles, obscures true PTH signals.[22] |

| Free Amino Acids | Sample contamination | High background in the corresponding cycle.[22] |

| Detergents (e.g., SDS) | Sample buffers | Can interfere with sample immobilization and cause sample washout.[22] |

| N-terminal Blockage | Acetylation, pyroglutamate | Prevents the initial coupling reaction; no sequence is obtained.[1][2][5] |

| Acrylamide | Incompletely polymerized gels | Reacts with N-terminus, causing blockage.[21] |

Strengths, Limitations, and Modern Context

While powerful, PTH analysis is not without limitations. The efficiency of each cycle is typically 90-99%, which means the signal gradually decreases, limiting practical sequencing lengths to about 30-50 residues.[2] The method requires a pure sample and fails if the protein's N-terminus is chemically blocked, a common biological modification.[1][5]

In modern drug development and research, Edman degradation is not a high-throughput discovery tool like mass spectrometry. Instead, it serves as a highly accurate, complementary technique. It is expertly applied for:

-

Confirming the N-terminus of recombinant proteins to ensure fidelity.[2]

-

Analyzing protein processing by identifying cleavage sites.

-

Sequencing novel proteins from organisms without a sequenced genome.[2]

Conclusion

Phenylthiohydantoin amino acid analysis via Edman degradation is a foundational technique in protein chemistry. Its strength lies in its direct, sequential, and unambiguous nature. For the modern scientist, understanding its core chemical principles, the rationale behind its automated workflow, and the stringent requirements for sample preparation is key to leveraging its power effectively. It remains an indispensable tool for applications demanding absolute certainty about the N-terminal sequence of a protein.

References

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

Wikipedia. (2023). Edman degradation. Retrieved from [Link]

-

Grant, G. A. (2003). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. Retrieved from [Link]

-

Timperman, A. T., Qin, D., & Aebersold, R. (1995). Preparation of protein samples for mass spectrometry and N-terminal sequencing. PubMed. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). MS-Based N-Terminal Sequencing: Sample Preparation and Data Analysis. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Role and Limitations of Edman Degradation in Protein Analysis. Retrieved from [Link]

-

Quora. (2014). What are the technical limitations standing in the way of cheap protein sequencing as a replacement for protein mass spectrometry?. Retrieved from [Link]

-

Wikipedia. (2023). Protein sequencing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography. Retrieved from [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in Molecular Biology. Retrieved from [Link]

-

Chang, J. Y. (1991). A Manual Method for Protein Sequence Analysis Using the DABITC/PITC Method. Methods in Molecular Biology. Retrieved from [Link]

-

Neveu, J., & Henzel, B. (2002). N-terminal Edman Sequencing Sample Preparation. ABRF 2002. Retrieved from [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Taylor & Francis Online. Retrieved from [Link]

-

CIB-CSIC. (n.d.). Sample preparation for N-terminal Edman degradation. Retrieved from [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. PubMed. Retrieved from [Link]

-

Biology LibreTexts. (2019). 6.III: Protein sequencing. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Protein Sequencing: Techniques & Applications. Retrieved from [Link]

-

Niall, H. D. (1973). Automated Edman Degradation the Protein Sequencer. Scribd. Retrieved from [Link]

-

Pucci, P., Sannia, G., & Marino, G. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. PubMed. Retrieved from [Link]

-

Levine, R. L., & Federici, M. M. (1982). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. PubMed. Retrieved from [Link]

-

Niall, H. D. (1973). Automated Edman degradation: the protein sequenator. PubMed. Retrieved from [Link]

-

Pearson. (n.d.). Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Retrieved from [Link]

-

Biosynthesis Inc. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]

-

Creative Proteomics. (2019). Protein Sequencing—Edman Degradation, Peptide Mapping, and De Novo Protein Sequencing. YouTube. Retrieved from [Link]

-

Grant, G. A. (2003). Identification of PTH-amino acids by HPLC. ResearchGate. Retrieved from [Link]

-

Colombat, M., et al. (2021). Mass spectrometry-based proteomic analysis of parathyroid adenomas reveals PTH as a new human hormone-derived amyloid fibril protein. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 2. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Protein sequencing - Wikipedia [en.wikipedia.org]

- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 15. Draw the structure of the phenylthiohydantoin derivatives of (a) ... | Study Prep in Pearson+ [pearson.com]

- 16. scribd.com [scribd.com]

- 17. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 18. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. cib.csic.es [cib.csic.es]

- 22. abrf.memberclicks.net [abrf.memberclicks.net]

The Isoleucine at Position 5: A linchpin in Parathyroid Hormone's Endocrine Signaling and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal endocrine regulator of calcium and phosphate homeostasis. Its biological activity is primarily mediated by its N-terminal (1-34) fragment, which binds to the parathyroid hormone 1 receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). Within this critical N-terminal region, a single amino acid, isoleucine at position 5, plays a pivotal role in defining the hormone's interaction with its receptor and the subsequent signaling cascade. This technical guide delves into the discovery and profound significance of this specific residue, tracing the scientific journey from the hormone's initial characterization to the molecular intricacies of its receptor binding and the implications for therapeutic drug design. We will explore the key experimental methodologies that have been instrumental in elucidating the function of isoleucine-5, providing a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Historical Context: From Discovery to the First Assays

The journey to understanding the subtleties of PTH structure and function was a multi-decade endeavor. Early research in the 20th century established the parathyroid glands' role in preventing hypocalcemic tetany. However, it was the groundbreaking work of Berson and Yalow in the 1960s that revolutionized the field. They developed the first radioimmunoassay (RIA) for PTH, a technique that for the first time allowed for the sensitive and specific measurement of the hormone in plasma.[1][2][3][4] This technological leap was crucial for diagnosing parathyroid disorders and for paving the way for the purification and sequencing of the hormone.

The subsequent sequencing of bovine and human PTH revealed an 84-amino acid polypeptide.[5][6] Through structure-activity relationship studies, it was determined that the N-terminal 1-34 amino acid fragment, PTH(1-34), retained the full biological activity of the native hormone.[7][8] This discovery was a watershed moment, as it enabled the chemical synthesis of biologically active PTH fragments, opening the door for detailed investigations into the roles of individual amino acids.

The Significance of Isoleucine-5: A Tale of Two Ligands and Two Receptor States

The importance of the isoleucine at position 5 came into sharp focus with the discovery and characterization of parathyroid hormone-related protein (PTHrP). PTHrP, often associated with humoral hypercalcemia of malignancy, also binds to and activates the same receptor, PTH1R, and shares significant sequence homology with PTH in the N-terminal region.[9][10] Despite this, PTH and PTHrP have distinct physiological roles: PTH acts as an endocrine hormone regulating mineral homeostasis, while PTHrP primarily functions as a paracrine factor in various tissues.[10][11]

This led to the question: how do these two ligands elicit different physiological responses through the same receptor? The answer, in large part, lies in the subtle differences in their interaction with PTH1R, a difference significantly influenced by the amino acid at position 5 (Isoleucine in PTH, Histidine in PTHrP).

Research has revealed that the PTH1R can exist in at least two distinct high-affinity conformational states:

-

RG : A G-protein-coupled state that is sensitive to GTPγS. Binding to this conformation is associated with a transient signaling response.

-

R0 : A G-protein-uncoupled state that is stable in the presence of GTPγS. Binding to this state is linked to a more prolonged intracellular signaling cascade.[11][12][13][14]

Crucially, the isoleucine at position 5 of PTH promotes a higher affinity for the R0 conformation.[11][13] This leads to a more sustained activation of adenylyl cyclase and a prolonged intracellular cAMP signal.[11] In contrast, the histidine at position 5 in PTHrP results in preferential binding to the RG conformation, leading to a more transient cAMP response.[11][13] This difference in signaling duration is thought to be a key determinant of their distinct endocrine versus paracrine functions.

The definitive proof of isoleucine-5's role came from elegant peptide engineering studies. When the isoleucine at position 5 in PTH was replaced with histidine, the resulting analog exhibited PTHrP-like binding characteristics, with a preference for the RG state and a more transient signaling profile.[13] Conversely, substituting the histidine at position 5 in PTHrP with isoleucine conferred PTH-like properties on the peptide, enhancing its affinity for the R0 receptor conformation and prolonging its signaling duration.[13]

This has profound implications for the design of therapeutic PTH analogs. For instance, teriparatide (recombinant human PTH(1-34)), used to treat osteoporosis, leverages the prolonged signaling characteristic imparted by isoleucine-5 to promote bone formation.[10]

Key Experimental Methodologies

The elucidation of isoleucine-5's significance was made possible by a combination of powerful biochemical and molecular techniques.

Solid-Phase Peptide Synthesis (SPPS)

The ability to chemically synthesize PTH analogs with specific amino acid substitutions was fundamental to these discoveries. SPPS, pioneered by Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[15][16][17]

Detailed Protocol for Fmoc-based Solid-Phase Synthesis of a PTH(1-34) Analog:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin with a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH for position 34) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like diisopropylethylamine (DIEA).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling: Couple the next activated Fmoc-protected amino acid in the sequence.

-

Washing: Wash the resin.

-

Repeat these steps for each amino acid in the PTH(1-34) sequence. For an analog substituting isoleucine at position 5, the corresponding modified amino acid would be introduced at that cycle.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to remove the peptide from the resin and simultaneously cleave the side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of PTH analogs to the PTH1R and for distinguishing between the R0 and RG conformational states.

Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the PTH1R (e.g., COS-7 or HEK-293 cells).

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of a radiolabeled PTH analog (e.g., 125I-[Nle8,21, Tyr34]rPTH(1-34)NH2).

-

Add increasing concentrations of the unlabeled competitor ligand (the synthesized PTH analog).

-

Add the prepared cell membranes.

-

-

Distinguishing R0 and RG States:

-

Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to determine the binding affinity of the analog for each receptor state.

-

| Parameter | RG State Assay | R0 State Assay |

| GTP Analog | Absent | Present (e.g., 10 µM GTPγS) |

| Receptor Conformation | G-protein coupled | G-protein uncoupled |

| PTHrP Affinity | High | Low |

| PTH (Isoleucine-5) Affinity | High | Relatively High |

Adenylyl Cyclase/cAMP Assays

These functional assays measure the downstream signaling consequences of receptor binding and activation.

Protocol for cAMP Accumulation Assay:

-

Cell Culture and Stimulation:

-

Plate cells expressing the PTH1R in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulate the cells with varying concentrations of the PTH analog for a defined period.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Determine the EC50 (half-maximal effective concentration) and the maximal response (Emax) to assess the potency and efficacy of the PTH analog.

-

To assess signaling duration, a washout experiment can be performed where the ligand is removed after an initial stimulation period, and cAMP levels are measured at various time points thereafter.[11]

-

Visualizing the Molecular Interactions and Workflows

PTH Signaling Pathway

Caption: PTH binding to the R0 state of PTH1R, facilitated by isoleucine-5, leads to prolonged Gs activation and cAMP signaling.

Experimental Workflow for PTH Analog Evaluation

Sources

- 1. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioimmunoassay of human parathyroid hormone in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsdjournal.org [rsdjournal.org]

- 5. Design and applications of parathyroid hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Synthesis and structural studies of new analogues of PTH(1-11) containing Cα-tetra-substituted amino acids in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. endocrine.org [endocrine.org]

- 11. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Parathyroid Hormone Amino Acid Sequences: Implications for Research and Therapeutics

A.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Parathyroid hormone (PTH) is an 84-amino acid polypeptide that serves as the primary regulator of calcium and phosphate homeostasis. Its biological activity is predominantly mediated by the N-terminal region, which binds to the parathyroid hormone 1 receptor (PTH1R). While the full-length hormone, PTH(1-84), is the principal secreted form, its sequence exhibits notable variation across different species. This guide provides an in-depth comparative analysis of PTH amino acid sequences from various species, explores the critical structure-function relationships, details modern methodologies for sequence determination, and discusses the profound implications of sequence divergence for preclinical research and the development of therapeutic analogs. A comprehensive understanding of these interspecies differences is paramount for researchers, scientists, and drug development professionals to ensure the translational relevance of their work.

Introduction to Parathyroid Hormone (PTH)

Physiological Role of PTH in Calcium Homeostasis

Parathyroid hormone is the cornerstone of mineral ion homeostasis. Secreted by the parathyroid glands in response to low serum calcium levels, PTH acts on bone and kidney to restore calcium to the normal physiological range.[1] In bone, PTH enhances the release of calcium from skeletal reserves. In the kidneys, it stimulates the reabsorption of calcium in the distal tubules and enhances the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D, which in turn promotes intestinal calcium absorption.[2][3] This intricate feedback loop ensures tight control over circulating calcium, which is vital for neuromuscular function, blood coagulation, and intracellular signaling.

Biosynthesis and Processing

The human PTH gene is located on chromosome 11 and comprises three exons and two introns.[4] The gene is transcribed and translated to produce a 115-amino acid precursor protein called preproparathyroid hormone (prepro-PTH).[5][6] A "pre" or signal sequence is cleaved as the protein enters the endoplasmic reticulum, yielding the 90-amino acid proparathyroid hormone (pro-PTH). A final cleavage of a "pro" sequence occurs in the Golgi apparatus to produce the mature, biologically active 84-amino acid PTH(1-84) peptide, which is then stored for secretion.[7][8]

Comparative Analysis of PTH Amino Acid Sequences

Overview of Sequence Homology and Divergence

The primary structure of PTH(1-84) is largely conserved across mammalian species, particularly within the N-terminal domain responsible for biological activity. However, significant amino acid substitutions are observed when comparing mammals to other vertebrates and even among different mammalian orders. These differences can impact receptor binding affinity, immunoassay recognition, and the suitability of certain animal models for studying human PTH physiology and pathology.

Data Presentation: Amino Acid Sequence Alignment of PTH(1-34)

The N-terminal 1-34 region contains the primary determinants for receptor binding and activation.[9][10][11] The table below provides a comparative alignment of this critical domain for several key species used in biomedical research.

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 |

| Human | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | N | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |

| Bovine | A | V | S | E | I | Q | F | M | H | N | L | G | K | H | L | S | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |

| Porcine | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | S | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |

| Rat | A | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | A | S | V | E | R | M | Q | W | L | R | K | K | L | Q | D | V | H | N | F |

| Mouse | A | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | A | S | V | E | R | M | Q | W | L | R | K | K | L | Q | D | V | H | N | F |

| Chicken | S | V | S | E | I | Q | L | M | H | N | L | G | K | R | L | A | S | V | E | R | M | Q | W | L | H | K | K | L | Q | D | V | H | N | F |

Table 1. Alignment of PTH(1-34) amino acid sequences. Differences relative to the human sequence are highlighted in bold. Single-letter amino acid codes are used. Data compiled from various sources.[10][11][12][13]

Analysis of the N-Terminal (1-34) Active Domain

As shown in Table 1, the N-terminal region exhibits high conservation. The first 34 residues of human PTH differ from the bovine hormone by six residues and from the porcine hormone by five residues.[10][11] The human sequence is unique at positions 16 (Asparagine), 22 (Glutamine), and 28 (Leucine).[10] Rodent sequences (rat, mouse) show additional variations, notably at positions 16, 19, and 22. These subtle changes can have significant functional consequences, influencing the binding kinetics to the PTH1R of different species.

The C-Terminal and Mid-Region: More Than Just Inactive Fragments

Historically, C-terminal fragments of PTH, which constitute up to 80% of circulating PTH, were considered biologically inert byproducts of hormone metabolism.[14] However, emerging evidence suggests these fragments are biologically active.[15] C-terminal fragments have been shown to exert effects opposite to those of full-length PTH, such as decreasing serum calcium.[14][16] This activity is thought to be mediated by a distinct C-terminal PTH receptor (CPTHR), suggesting a more complex regulatory system than previously understood.[14][17][18] This discovery has major implications for the interpretation of immunoassays that measure total PTH and for understanding the pathophysiology of diseases like renal failure, where these fragments accumulate.[15][17]

Structure-Function Relationship and Receptor Interaction

The Parathyroid Hormone 1 Receptor (PTH1R)

The biological effects of PTH are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein coupled receptor (GPCR).[3][19] PTH1R is expressed predominantly in bone and kidney cells and binds both PTH and Parathyroid Hormone-related Protein (PTHrP), a peptide involved in skeletal development and other physiological processes.[19][20]

Molecular Determinants of PTH-PTH1R Signaling

The interaction between PTH and PTH1R is a two-step process. The C-terminal portion of the PTH(1-34) sequence binds to the N-terminal extracellular domain of the receptor, an event known as the "binding" step. This initial interaction allows the extreme N-terminal end of PTH (residues 1-7) to insert into the transmembrane domain of the receptor, triggering a conformational change and initiating intracellular signaling—the "activation" step.

Diagram: PTH-PTH1R Signaling Pathways

Upon activation, PTH1R couples to multiple intracellular signaling cascades. The primary pathway involves the Gαs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][19][21] A secondary pathway involves coupling to Gαq, which activates Phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC).[3][19]

Figure 1. Simplified diagram of PTH1R intracellular signaling pathways.

Methodologies for PTH Sequence Analysis

Rationale for Method Selection: Mass Spectrometry vs. Edman Degradation

For decades, Edman degradation was the gold standard for determining the N-terminal amino acid sequence of proteins.[22][23][24] This method involves the sequential cleavage and identification of amino acids from the N-terminus.[22][25][26] While precise, Edman degradation is time-consuming, has limitations with longer peptides (>50 amino acids), and can fail if the N-terminus is chemically modified.[23][24][27]

Modern proteomics has largely transitioned to mass spectrometry (MS)-based methods for peptide sequencing.[27][28] Tandem mass spectrometry (MS/MS) is highly sensitive, rapid, and capable of sequencing complex mixtures of peptides, making it the superior choice for comprehensive sequence analysis and the identification of post-translational modifications.[28][29]

Protocol: Peptide Sequencing via Tandem Mass Spectrometry

The following is a generalized protocol for the de novo sequencing of PTH from a purified sample.

Step 1: Protein Digestion

-

Denaturation & Reduction: Solubilize the purified PTH sample in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., dithiothreitol, DTT) to unfold the protein and reduce disulfide bonds. Incubate at 37°C for 1 hour.

-

Alkylation: Add an alkylating agent (e.g., iodoacetamide) to covalently modify the reduced cysteine residues, preventing disulfide bond reformation. Incubate in the dark at room temperature for 30 minutes.

-

Enzymatic Digestion: Dilute the sample to reduce the urea concentration (< 1 M). Add a protease, such as trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues. Incubate overnight at 37°C. This generates a mixture of smaller peptide fragments suitable for MS analysis.[30]

Step 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Loading: Acidify the peptide digest and load it onto a reverse-phase liquid chromatography (LC) column.

-

Peptide Separation: Elute the peptides from the column using a gradient of increasing organic solvent (e.g., acetonitrile). The peptides will separate based on their hydrophobicity and enter the mass spectrometer.

-

MS1 Scan: As peptides elute, the mass spectrometer performs an initial scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptide ions.

-

Fragmentation (MS2 Scan): The instrument selects the most abundant peptide ions from the MS1 scan, isolates them, and subjects them to collision-induced dissociation (CID) to fragment them along the peptide backbone.[30]

-

MS2 Data Acquisition: The m/z values of the resulting fragment ions are measured in a second scan (MS2). This process is repeated for the top N most intense ions from the MS1 scan.

Step 3: Data Analysis and De Novo Sequencing

-

Spectrum Interpretation: Specialized software analyzes the MS2 spectra.[29][30] The mass differences between consecutive fragment ions (specifically b- and y-ions) correspond to the mass of a specific amino acid residue.

-

Sequence Assembly: The software pieces together these mass differences to reconstruct the amino acid sequence of the original peptide fragment.

-

Full-Length Sequence Reconstruction: By analyzing the sequences of multiple, overlapping peptide fragments from the digest, the full 84-amino acid sequence of the PTH molecule can be determined.

Workflow Diagram: Comparative Sequence Analysis Pipeline

Figure 2. Workflow for PTH sequencing and comparative analysis.

Implications for Research and Drug Development

Choosing Appropriate Animal Models

The amino acid sequence differences between human PTH and that of common laboratory animals can significantly affect experimental outcomes. For instance, the immunogenicity of human PTH in a rat model may be different from that of endogenous rat PTH. Furthermore, differences in the N-terminal sequence can alter the affinity and efficacy of the hormone at the rat PTH1R compared to the human receptor. Therefore, researchers must carefully consider these sequence variations when selecting an animal model to ensure the physiological and pharmacological findings are relevant and translatable to humans.

Design of PTH Analogs and Therapeutics

A deep understanding of the PTH sequence and its structure-function relationship is critical for designing therapeutic agents. Teriparatide (Forteo®), a highly effective anabolic treatment for osteoporosis, is a recombinant form of the first 34 amino acids of human PTH.[9][31] Its mechanism of action relies on intermittent exposure, which stimulates osteoblasts (bone-forming cells) more than osteoclasts (bone-resorbing cells), leading to a net increase in bone mass and strength.[9][32][33] The development of teriparatide was directly informed by studies identifying the N-terminal 1-34 region as the locus of biological activity.[9][31] Future drug development efforts aimed at creating novel PTH analogs with modified stability, receptor affinity, or signaling bias will depend on a precise knowledge of the sequence determinants for these properties.

Challenges in Cross-Species Immunoassays

Immunoassays for PTH typically use antibodies that recognize specific epitopes (short amino acid sequences) on the hormone. An assay developed using antibodies against human PTH may not efficiently recognize PTH from other species if the epitope sequence is different. This can lead to inaccurate quantification and misinterpretation of results in preclinical studies. For example, an assay targeting a mid-region epitope that differs between humans and rats will not be suitable for measuring PTH in rat plasma. It is therefore essential to use species-specific assays or to validate the cross-reactivity of an existing assay before use in a different species.[1]

Conclusion

The amino acid sequence of parathyroid hormone, while performing a conserved physiological function, displays significant variation across species. The high degree of conservation in the N-terminal (1-34) domain underscores its critical role in receptor binding and activation, a fact that has been successfully exploited in the development of therapeutics like teriparatide. Conversely, the divergence in other regions and the newly appreciated biological activity of C-terminal fragments highlight a more complex regulatory landscape than previously envisioned. For researchers and drug developers, a meticulous consideration of these interspecies sequence differences is not merely an academic exercise; it is a fundamental requirement for the design of translatable preclinical studies, the development of accurate diagnostic tools, and the engineering of next-generation therapeutics for metabolic bone diseases.

References

-

Brewer, H. B., Jr., & Ronan, R. (1970). Bovine parathyroid hormone: amino acid sequence. Proceedings of the National Academy of Sciences of the United States of America, 67(4), 1862–1869. [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

-

R Discovery. (n.d.). What are the mechanisms of action of TERIPARATIDE in FORTEO therapy? Retrieved from [Link]

-

Wikipedia. (2023). Teriparatide. Retrieved from [Link]

-

Brewer, H. B., Jr., Fairwell, T., Ronan, R., Sizemore, G. W., & Arnaud, C. D. (1972). Human Parathyroid Hormone: Amino-Acid Sequence of the Amino-Terminal Residues 1-34. Proceedings of the National Academy of Sciences of the United States of America, 69(12), 3585–3588. [Link]

-

Cole, G. C., & Hang, J. (2023). Teriparatide. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2023). Edman degradation. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Teriparatide? Retrieved from [Link]

-

Jacobs, J. W., Kemper, B., Niall, H. D., Habener, J. F., & Potts, J. T., Jr. (1974). Porcine proparathyroid hormone. Identification, biosynthesis, and partial amino acid sequence. The Journal of biological chemistry, 249(20), 6547–6554. [Link]

-

Unchained Labs. (n.d.). Peptide Sequencing: Techniques and Applications. Retrieved from [Link]

-

Brewer, H. B., Jr., & Ronan, R. (1970). Bovine Parathyroid Hormone: Amino Acid Sequence. Proceedings of the National Academy of Sciences of the United States of America, 67(4), 1862–1869. [Link]

-

Sauer, R. T., Niall, H. D., Hogan, M. L., Keutmann, H. T., O'Riordan, J. L., & Potts, J. T., Jr. (1974). The amino acid sequence of porcine parathyroid hormone. Biochemistry, 13(1), 1994–1999. [Link]

-

Vahle, J. L., Sato, M., Long, G. G., Carter, P. H., Glasebrook, A. L., & Bemis, K. G. (2002). Teriparatide in the management of osteoporosis. Clinical interventions in aging, 1(4), 331–341. [Link]

-

Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. [Link]

-

Hamilton, J. W., Niall, H. D., Jacobs, J. W., Keutmann, H. T., Potts, J. T., Jr., & Cohn, D. V. (1974). The N-terminal amino-acid sequence of bovine proparathyroid hormone. Proceedings of the National Academy of Sciences of the United States of America, 71(3), 653–656. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-